Fraxinellone Demonstrates Superior In Vivo PD-L1 Inhibition Over Limonin and Obacunone
Fraxinellone is a direct inhibitor of PD-L1 expression via downregulation of HIF-1α and STAT3, a mechanism not observed for the major co-occurring limonoids limonin and obacunone. In a head-to-head context, while limonin and obacunone have not been shown to modulate the PD-L1/PD-1 axis, fraxinellone significantly reduces PD-L1 levels in vivo [1].
| Evidence Dimension | Reduction of PD-L1 positive cells in A549 lung cancer cells |
|---|---|
| Target Compound Data | Decreased from 20.4% to 11.4% (at 100 μM, 12 h) |
| Comparator Or Baseline | Limonin / Obacunone: No reported effect on PD-L1 expression |
| Quantified Difference | Not applicable (presence vs. absence of activity) |
| Conditions | A549 lung cancer cell line; 100 μM Fraxinellone for 12 hours |
Why This Matters
This unique mechanism of action makes Fraxinellone a critical tool for immuno-oncology research, whereas limonin and obacunone would be ineffective for PD-L1 modulation.
- [1] Xing, Y., Mi, C., Wang, Z., Zhang, Z., Li, M., & Zuo, H. (2018). Fraxinellone has anticancer activity in vivo by inhibiting programmed cell death-ligand 1 expression by reducing hypoxia-inducible factor-1α and STAT3. Pharmacological Research, 135, 166-180. View Source
